molecular formula C11H11N5O B11691045 3-methyl-N'-[(E)-pyridin-3-ylmethylidene]-1H-pyrazole-5-carbohydrazide

3-methyl-N'-[(E)-pyridin-3-ylmethylidene]-1H-pyrazole-5-carbohydrazide

Cat. No.: B11691045
M. Wt: 229.24 g/mol
InChI Key: ANWXWMPSUAFGDF-NTUHNPAUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-METHYL-N’-[(E)-(PYRIDIN-3-YL)METHYLIDENE]-1H-PYRAZOLE-5-CARBOHYDRAZIDE is a heterocyclic compound that belongs to the class of pyrazole derivatives It is characterized by the presence of a pyrazole ring fused with a pyridine moiety and a hydrazide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-METHYL-N’-[(E)-(PYRIDIN-3-YL)METHYLIDENE]-1H-PYRAZOLE-5-CARBOHYDRAZIDE typically involves the condensation reaction between 3-methyl-1H-pyrazole-5-carbohydrazide and pyridine-3-carbaldehyde. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is heated for several hours until the desired product is formed, which is then purified by recrystallization.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydrazide functional group, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can occur at the pyridine ring, converting it to a dihydropyridine derivative.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyridine ring, where various substituents can be introduced.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.

Major Products Formed:

    Oxidation: Formation of oxides and hydroxyl derivatives.

    Reduction: Formation of dihydropyridine derivatives.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

3-METHYL-N’-[(E)-(PYRIDIN-3-YL)METHYLIDENE]-1H-PYRAZOLE-5-CARBOHYDRAZIDE has several scientific research applications:

    Chemistry: Used as a ligand in coordination chemistry to form metal complexes with unique properties.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic effects, including antimicrobial, anticancer, and anti-inflammatory activities.

    Industry: Utilized in the development of new materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of 3-METHYL-N’-[(E)-(PYRIDIN-3-YL)METHYLIDENE]-1H-PYRAZOLE-5-CARBOHYDRAZIDE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. It can also interact with cellular receptors, modulating signal transduction pathways and influencing cellular responses.

Comparison with Similar Compounds

  • 3-METHYL-N’-[(E)-(PYRIDIN-2-YL)METHYLIDENE]-1H-PYRAZOLE-5-CARBOHYDRAZIDE
  • 3-METHYL-N’-[(E)-(PYRIDIN-4-YL)METHYLIDENE]-1H-PYRAZOLE-5-CARBOHYDRAZIDE
  • 3-METHYL-N’-[(E)-(PYRIDIN-3-YL)METHYLIDENE]-1H-PYRAZOLE-4-CARBOHYDRAZIDE

Uniqueness: The uniqueness of 3-METHYL-N’-[(E)-(PYRIDIN-3-YL)METHYLIDENE]-1H-PYRAZOLE-5-CARBOHYDRAZIDE lies in its specific structural configuration, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C11H11N5O

Molecular Weight

229.24 g/mol

IUPAC Name

5-methyl-N-[(E)-pyridin-3-ylmethylideneamino]-1H-pyrazole-3-carboxamide

InChI

InChI=1S/C11H11N5O/c1-8-5-10(15-14-8)11(17)16-13-7-9-3-2-4-12-6-9/h2-7H,1H3,(H,14,15)(H,16,17)/b13-7+

InChI Key

ANWXWMPSUAFGDF-NTUHNPAUSA-N

Isomeric SMILES

CC1=CC(=NN1)C(=O)N/N=C/C2=CN=CC=C2

Canonical SMILES

CC1=CC(=NN1)C(=O)NN=CC2=CN=CC=C2

solubility

23.4 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.